Molecular Weight and LogP Differentiation from the Unsubstituted Primary Amide (CAS 136547-37-0)
The target N-benzyl compound exhibits substantially higher molecular weight and predicted lipophilicity than the unsubstituted 2-oxo-1-oxaspiro(4.5)decane-4-carboxamide core (CAS 136547-37-0). This difference is critical for membrane permeability, solubility, and off-target binding in cell-based assays .
| Evidence Dimension | Molecular Weight and Predicted LogP |
|---|---|
| Target Compound Data | MW = 287.35 g/mol; LogP (predicted) = 2.03 |
| Comparator Or Baseline | 2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide (CAS 136547-37-0): MW = 197.23 g/mol; LogP (predicted) ≈ 0.7 |
| Quantified Difference | MW increase of ~90 Da (+46%); LogP increase of ~1.3 log units (approximately 20× higher octanol–water partition coefficient) |
| Conditions | Predicted data from ACD/Labs Percepta (ChemSpider) and EPISuite; no experimental logP reported. |
Why This Matters
The higher LogP and MW of the N-benzyl analog impart improved membrane permeability but may reduce aqueous solubility; this directly affects assay design and formulation strategies.
